molecular formula C25H18ClF3N2O3 B2741642 (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE CAS No. 380475-82-1

(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE

Cat. No.: B2741642
CAS No.: 380475-82-1
M. Wt: 486.88
InChI Key: FVWCBROJDOOISH-UHFFFAOYSA-N
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Description

(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylmethanol with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with 2-(trifluoromethyl)aniline and cyanoacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[4-[(2-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
  • (E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Uniqueness

(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different halogen substitutions, such as bromine or fluorine.

Properties

IUPAC Name

(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF3N2O3/c1-33-23-13-16(10-11-22(23)34-15-17-6-2-4-8-20(17)26)12-18(14-30)24(32)31-21-9-5-3-7-19(21)25(27,28)29/h2-13H,15H2,1H3,(H,31,32)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWCBROJDOOISH-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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